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Compound of Interest

Compound Name: (2'-Chlorobiphenyl-3-yl)-methanol

CAS No.: 773872-81-4

Cat. No.: B1621615 Get Quote

Executive Summary
This technical guide provides a comprehensive solubility profile for (2'-Chlorobiphenyl-3-yl)-
methanol (CAS 773872-81-4), a critical intermediate in the synthesis of pyrethroid insecticides

(e.g., Bifenthrin analogs) and pharmaceutical scaffolds.[1]

The molecule exhibits an amphiphilic solubility profile driven by its lipophilic 2'-chlorobiphenyl

core and the hydrophilic 3-hydroxymethyl tail.[1] While highly soluble in polar aprotic solvents

(DMSO, DMF) and chlorinated hydrocarbons (DCM), it displays limited solubility in aliphatic

hydrocarbons (Hexane) and is practically insoluble in water.[1] This guide details the theoretical

basis, experimental determination protocols, and solvent selection strategies for process

optimization.[1]

Physicochemical Characterization
Understanding the structural drivers of solubility is prerequisite to experimental design.[1] The

2'-chloro substituent introduces steric twist, preventing coplanarity of the biphenyl rings, which

generally increases solubility in organic solvents compared to planar unsubstituted biphenyls

by reducing crystal lattice energy.[1]

Table 1: Core Physicochemical Properties[1][2]
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Property Value / Description Relevance to Solubility

CAS Registry 773872-81-4
Unique Identifier for

sourcing/validation

Molecular Formula C₁₃H₁₁ClO Basis for molarity calculations

Molecular Weight 218.68 g/mol
Conversion factor for

gravimetric analysis

Physical State Solid (Low melting)
Prone to "oiling out" in mixed

solvents

Predicted LogP ~3.7 - 4.2
Indicates high affinity for

lipophilic solvents

H-Bond Donors 1 (-CH₂OH) Facilitates solubility in alcohols

H-Bond Acceptors 1 (-OH) Interaction with protic solvents

Solubility Landscape
The following classification is derived from the structural integration of the lipophilic biphenyl

moiety and the polar hydroxyl group.

Solvent Compatibility Matrix[1]
High Solubility (>100 mg/mL):

Polar Aprotic:DMSO, DMF, DMAc.[1] (Excellent for stock solutions).[1]

Chlorinated:Dichloromethane (DCM), Chloroform.[1] (Primary choice for extraction).

Esters:Ethyl Acetate.[1] (Good general process solvent).[1]

Moderate Solubility (20–100 mg/mL):

Alcohols:[1][2]Methanol, Ethanol, Isopropanol.[1] (Solubility decreases as alkyl chain

length increases; heating may be required).[1]

Aromatics:Toluene, Xylene.[1] (Soluble, often used in Suzuki coupling synthesis).[1]
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Low/Sparingly Soluble (<10 mg/mL):

Aliphatics:[1]Hexane, Heptane, Pentane.[1] (Useful as anti-solvents for crystallization).[1]

Ethers:Diethyl Ether (Moderate to low, often better in MTBE).[1]

Insoluble (<0.1 mg/mL):

Water.[1][3] (The hydrophobic biphenyl surface area overwhelms the single hydroxyl

group).[1]

Solvent Selection Logic (DOT Visualization)
The following diagram illustrates the decision logic for selecting a solvent based on the

intended application (Reaction, Purification, or Analysis).

Application Goal

Synthesis (Suzuki/Reduction) Analytical Stock Crystallization/Wash

Toluene/Water
(Biphasic System)

High Temp Stability

DMSO / DMF
(High Conc.)

Max Solubility

Hexane / Heptane
(Anti-Solvent)

Precipitation

DCM / EtOAc
(Extraction)

Dissolution

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection based on process requirements.[1]

Experimental Protocols
As a Senior Scientist, I recommend validating specific solubility values using the Shake-Flask

Method, which is the gold standard for equilibrium solubility.[1]

Protocol: Equilibrium Solubility Determination
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Objective: Determine the saturation solubility (

) of (2'-Chlorobiphenyl-3-yl)-methanol in a target solvent at 25°C.

Reagents & Equipment:

Target Solvent (HPLC Grade).[1]

(2'-Chlorobiphenyl-3-yl)-methanol (Solid).[1]

Temperature-controlled orbital shaker.[1]

0.45 µm PTFE Syringe Filters (Compatible with organic solvents).[1]

HPLC-UV or GC-FID system.[1]

Step-by-Step Workflow:

Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the

target solvent.

Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours.

Note: If the solid dissolves completely, add more until a persistent suspension is observed.

[1]

Sedimentation: Stop agitation and allow the suspension to stand for 1 hour to settle

undissolved solids.

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter.

Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.[1]

Dilution & Analysis: Dilute the filtrate into the linear range of the analytical method (e.g.,

1:100 in Acetonitrile) and quantify via HPLC.

Analytical Visualization (DOT)
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QC Checkpoints

1. Saturation
(Excess Solid + Solvent)

2. Equilibration
(24h Shake @ 25°C)

3. Filtration
(0.45 µm PTFE)

Check for
Persistent Solid

4. Quantification
(HPLC/GC)

Discard Initial
Filtrate

Click to download full resolution via product page

Figure 2: Workflow for quantitative solubility determination ensuring data integrity.

Applications & Implications
Synthesis (Suzuki Coupling)
This compound is typically synthesized via Suzuki-Miyaura coupling of 2-chlorophenylboronic

acid and 3-bromobenzyl alcohol (or similar derivatives).[1]

Recommended Solvent System: Toluene/Ethanol/Water (4:1:1).[1]

Why? The biphenyl product is soluble in the organic phase (Toluene), while inorganic

byproducts (boron salts) partition into the aqueous phase, simplifying workup.[1]

Crystallization
To purify (2'-Chlorobiphenyl-3-yl)-methanol from reaction mixtures:

Solvent: Ethyl Acetate (dissolves product).[1]

Anti-Solvent: Hexane (induces precipitation).[1]

Method: Dissolve in minimal hot EtOAc, slowly add Hexane until turbidity appears, then cool

to 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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